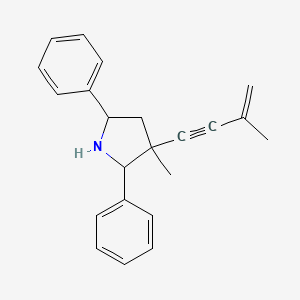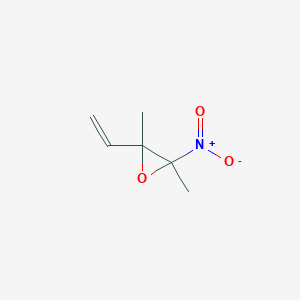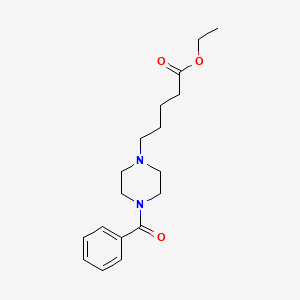![molecular formula C12H13Cl2NO3 B14512187 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate CAS No. 62805-13-4](/img/structure/B14512187.png)
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: .
Uniqueness
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
62805-13-4 |
|---|---|
Molekularformel |
C12H13Cl2NO3 |
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
ethyl 2-(2,6-dichloropyridin-3-yl)oxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-4-17-12(16)10(7(2)3)18-8-5-6-9(13)15-11(8)14/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
DTMGOOGFSRBFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C)OC1=C(N=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
